molecular formula C27H22N2O4 B089631 Diphenyl (methylenedi-4,1-phenylene)-dicarbamate CAS No. 101-65-5

Diphenyl (methylenedi-4,1-phenylene)-dicarbamate

Cat. No. B089631
CAS RN: 101-65-5
M. Wt: 438.5 g/mol
InChI Key: LKYATCXVAUHHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenyl (methylenedi-4,1-phenylene)-dicarbamate, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a member of the arylacetic acid class of drugs and is used to treat a variety of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used in the treatment of postoperative pain and fever.

Mechanism Of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Diclofenac has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of COX enzymes, reduce the production of prostaglandins, and reduce inflammation, pain, and fever. Diclofenac has also been found to have antioxidant properties and to inhibit the formation of reactive oxygen species.

Advantages And Limitations For Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Diclofenac is also effective in reducing inflammation, pain, and fever, making it a useful tool in the study of these conditions. However, there are also limitations to the use of Diclofenac in lab experiments. It has been found to have cytotoxic effects on some cell types, and its effects on other cell types are not well understood. Additionally, Diclofenac may interact with other drugs or compounds, which could affect the results of experiments.

Future Directions

There are several future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that are more effective and have fewer side effects. Another area of research is the study of the effects of Diclofenac on different cell types and in different disease models. Additionally, there is ongoing research on the mechanisms of action of Diclofenac and how it interacts with other drugs and compounds. Finally, there is a need for further research on the safety and efficacy of Diclofenac, particularly in long-term use and in combination with other drugs.

Synthesis Methods

Diclofenac is synthesized by reacting 2,6-dichloroaniline with 2-chlorobenzophenone in the presence of sodium hydride to form 2-(2,6-dichlorophenyl)aminophenylacetic acid. The resulting compound is then reacted with thionyl chloride to form the acid chloride, which is then treated with 4,4'-methylenedianiline to form Diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac is also used in the treatment of postoperative pain and fever.

properties

CAS RN

101-65-5

Product Name

Diphenyl (methylenedi-4,1-phenylene)-dicarbamate

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

phenyl N-[4-[[4-(phenoxycarbonylamino)phenyl]methyl]phenyl]carbamate

InChI

InChI=1S/C27H22N2O4/c30-26(32-24-7-3-1-4-8-24)28-22-15-11-20(12-16-22)19-21-13-17-23(18-14-21)29-27(31)33-25-9-5-2-6-10-25/h1-18H,19H2,(H,28,30)(H,29,31)

InChI Key

LKYATCXVAUHHMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4

Other CAS RN

101-65-5

physical_description

DryPowde

Pictograms

Irritant

Origin of Product

United States

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